7-(azidomethyl)-1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole
Overview
Description
7-(azidomethyl)-1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole is a useful research compound. Its molecular formula is C11H16N6 and its molecular weight is 232.29 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of action
Pyrazole derivatives have been found to interact with a variety of targets, including protein kinases . These enzymes play a crucial role in cellular processes such as signal transduction, cell growth, and proliferation .
Biochemical pathways
Given that pyrazole derivatives often target protein kinases, they may influence a variety of cellular pathways, including those involved in cell growth and signal transduction .
Pharmacokinetics
The pharmacokinetics of pyrazole derivatives can be complex, and researchers often use techniques like cassette dosing to assess these properties in high throughput .
Result of action
Inhibition of protein kinases by pyrazole derivatives can lead to effects such as cell cycle arrest and apoptosis .
Action environment
The action of pyrazole derivatives can be influenced by various environmental factors. For example, reactions of pyrazole with ozone have been studied, suggesting that environmental conditions can affect the stability and efficacy of these compounds .
Properties
IUPAC Name |
7-(azidomethyl)-6-methyl-1-(2-methylpropyl)imidazo[1,2-b]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N6/c1-8(2)7-16-4-5-17-11(16)10(6-13-15-12)9(3)14-17/h4-5,8H,6-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGSCGIRXFPJXMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN(C2=C1CN=[N+]=[N-])CC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.